molecular formula C9H8Cl2O3 B080411 Ácido 3,4-diclorobenciloxiacético CAS No. 13911-20-1

Ácido 3,4-diclorobenciloxiacético

Número de catálogo: B080411
Número CAS: 13911-20-1
Peso molecular: 235.06 g/mol
Clave InChI: CICPXDRPEAWVIT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dichlorobenzyloxyacetic acid is an organic compound with the molecular formula C9H8Cl2O3 It is characterized by the presence of two chlorine atoms attached to the benzene ring and an acetic acid moiety linked through an ether bond

Aplicaciones Científicas De Investigación

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its metabolic pathways.

    Industry: It is used in the production of various chemical products and intermediates.

Mecanismo De Acción

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to carbon-carbon bond formation processes.

Mode of Action

The mode of action of 3,4-Dichlorobenzyloxyacetic acid involves its extensive metabolism to a taurine conjugate in rats . This process begins with an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid .

Biochemical Pathways

The biochemical pathway of 3,4-Dichlorobenzyloxyacetic acid involves the glycine conjugation of 3,4-dichlorobenzoic acid . This pathway is proposed to explain the formation of 3,4-dichlorohippurate and a polar unknown, which is believed to be glycolic acid .

Pharmacokinetics

The pharmacokinetics of 3,4-Dichlorobenzyloxyacetic acid is characterized by its extensive metabolism in rats . Within 5 days after administration, 77.4% of the dose was recovered in the urine and only 3.2% was recovered in the feces . The majority of the radioactive dose was excreted as a taurine conjugate (60.1%), while lesser amounts were excreted as 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown .

Result of Action

The result of the action of 3,4-Dichlorobenzyloxyacetic acid is the formation of several metabolites, including a taurine conjugate, 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, the glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown . The extensive conjugation of 3,4-Dichlorobenzyloxyacetic acid with taurine is an unprecedented observation in rats, which usually utilize glycine for amino acid conjugation reactions .

Action Environment

The extensive conjugation of 3,4-dichlorobenzyloxyacetic acid with taurine suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the availability of taurine and the specific enzymatic mechanisms of taurine conjugation .

Análisis Bioquímico

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyloxyacetic acid typically involves the reaction of 3,4-dichlorobenzyl alcohol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ether bond between the benzyl alcohol and the chloroacetic acid.

Industrial Production Methods

Industrial production methods for 3,4-Dichlorobenzyloxyacetic acid may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichlorobenzyloxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives.

Comparación Con Compuestos Similares

Similar Compounds

    3,4-Dichlorobenzoic acid: Similar in structure but lacks the ether-linked acetic acid moiety.

    3,4-Dichlorophenoxyacetic acid: Contains a phenoxyacetic acid moiety instead of a benzyloxyacetic acid moiety.

    2,4-Dichlorophenoxyacetic acid: Another chlorinated phenoxyacetic acid with herbicidal properties.

Uniqueness

3,4-Dichlorobenzyloxyacetic acid is unique due to its specific structural features, including the ether linkage and the presence of two chlorine atoms on the benzene ring

Actividad Biológica

3,4-Dichlorobenzyloxyacetic acid (3,4-DCBAA) is a chemical compound that has garnered attention for its biological activities, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of 3,4-DCBAA, focusing on its metabolism, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3,4-Dichlorobenzyloxyacetic acid is characterized by its dichloro-substituted benzene ring and an ether functional group. Its chemical structure can be represented as follows:

C9H8Cl2O3\text{C}_9\text{H}_8\text{Cl}_2\text{O}_3

This structure contributes to its unique biological properties and interactions within biological systems.

Metabolism

Research indicates that 3,4-DCBAA undergoes extensive metabolism in vivo. A study involving rats demonstrated that after intraperitoneal administration, approximately 77.4% of the administered dose was recovered in urine within five days. The primary metabolite identified was a taurine conjugate, accounting for about 60.1% of the excretion products. Other metabolites included 3,4-dichlorohippurate and glycine conjugates . This metabolic pathway highlights the compound's potential for further pharmacological exploration.

Pharmacological Activity

Antisickling Agent : One of the most notable biological activities of 3,4-DCBAA is its role as an antisickling agent. It has been shown to reduce sickling in erythrocytes from patients with sickle cell disease. In vitro studies indicate that 3,4-DCBAA can increase the solubility of hemoglobin S, thereby mitigating the sickling process .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It has been suggested that 3,4-DCBAA may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity could have implications for treating conditions characterized by inflammation .

Case Studies

Several case studies have highlighted the effects and potential risks associated with 3,4-DCBAA:

  • Case Study on Toxicity : A report indicated severe toxicity following exposure to a related compound (2,4-Dichlorophenoxyacetic acid), which shares structural similarities with 3,4-DCBAA. Although not directly related to 3,4-DCBAA, this case underscores the importance of understanding the safety profiles of chlorinated compounds .
  • Clinical Observations : Clinical observations have noted that while therapeutic doses may provide benefits in managing sickle cell disease, excessive exposure could lead to adverse effects due to its metabolic products. Monitoring and regulation are essential to prevent toxicity .

Research Findings

The following table summarizes key findings from various studies on the biological activity of 3,4-DCBAA:

Study Focus Findings
MetabolismExtensive metabolism with significant taurine conjugation; major urinary metabolites identified.
Anti-inflammatory ActivityPotential inhibition of pro-inflammatory cytokines; implications for therapeutic applications.
Toxicity Case StudyHighlights risks associated with similar chlorinated compounds; emphasizes need for safety assessments.

Propiedades

IUPAC Name

2-[(3,4-dichlorophenyl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(3-8(7)11)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJIYRBTKZIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930360
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13911-20-1, 82513-28-8
Record name (3,4-Dichlorophenyl)methoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013911201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorobenzyloxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082513288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3,4-Dichlorophenyl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dichlorophenyl)methoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How is 3,4-Dichlorobenzyloxyacetic acid metabolized in rats?

A1: Research indicates that 3,4-Dichlorobenzyloxyacetic acid undergoes extensive metabolism in rats following administration. [] The primary metabolic pathway involves conjugation with taurine, resulting in the excretion of a taurine conjugate as the major metabolite in urine (approximately 60% of the administered dose). [] This is unusual, as glycine conjugation is more common in rats. [] Other identified metabolites include 3,4-dichlorohippurate, unchanged 3,4-Dichlorobenzyloxyacetic acid, a glycine conjugate of 3,4-Dichlorobenzyloxyacetic acid, and a polar unknown suggested to be glycolic acid. [] The formation of 3,4-dichlorohippurate and the unknown metabolite likely involves an initial O-dealkylation at the benzyl carbon of 3,4-Dichlorobenzyloxyacetic acid, followed by glycine conjugation of 3,4-dichlorobenzoic acid. []

Q2: What is the significance of the taurine conjugation observed in the metabolism of 3,4-Dichlorobenzyloxyacetic acid?

A2: The extensive taurine conjugation of 3,4-Dichlorobenzyloxyacetic acid in rats is a significant finding. [] It deviates from the typical glycine conjugation pathway usually observed in rats, raising questions about the specific enzymes and mechanisms involved in taurine conjugation. [] Further investigation into the metabolism of 3,4-Dichlorobenzyloxyacetic acid could provide valuable insights into taurine conjugation pathways, which are not fully understood. [] This knowledge could have implications for understanding drug metabolism and developing new therapeutic agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.